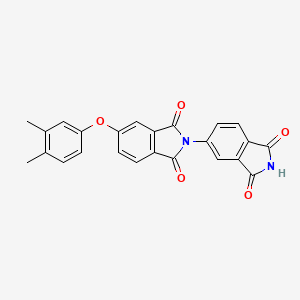

![molecular formula C24H22F4N4O3S B10881280 1-Ethyl-6-fluoro-4-oxo-7-(4-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10881280.png)

1-Ethyl-6-fluoro-4-oxo-7-(4-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

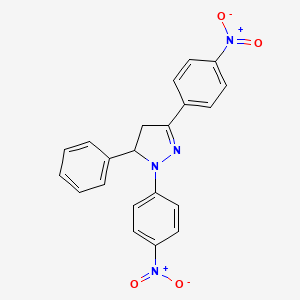

Description

L'acide 1-éthyl-6-fluoro-4-oxo-7-(4-{[3-(trifluorométhyl)phényl]carbamothioyl}pipérazin-1-yl)-1,4-dihydroquinoléine-3-carboxylique est un composé synthétique appartenant à la classe des antibiotiques fluoroquinolones. Ces composés sont connus pour leur activité antibactérienne à large spectre, en particulier contre les bactéries à Gram négatif. La structure unique de ce composé lui permet d'inhiber la gyrase de l'ADN bactérien et la topoisomérase IV, des enzymes essentielles à la réplication et à la transcription de l'ADN.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide 1-éthyl-6-fluoro-4-oxo-7-(4-{[3-(trifluorométhyl)phényl]carbamothioyl}pipérazin-1-yl)-1,4-dihydroquinoléine-3-carboxylique implique généralement plusieurs étapes :

Formation du noyau quinolonique : Cette étape implique la cyclisation d'un dérivé d'aniline approprié avec l'acétoacétate d'éthyle en présence d'un agent de fluoration pour introduire le groupe fluoro en position 6.

Introduction de la partie pipérazine : Le cycle pipérazine est introduit par des réactions de substitution nucléophile, souvent en utilisant un intermédiaire chloroquinolone.

Fixation du groupe trifluorométhylphényle : Cette étape implique la réaction du dérivé pipérazine avec l'isothiocyanate de 3-(trifluorométhyl)phényle pour former le groupe carbamothioyl.

Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu, le criblage à haut débit des conditions réactionnelles et l'emploi de catalyseurs pour augmenter le rendement et réduire les temps de réaction.

Analyse Des Réactions Chimiques

Types de réactions : L'acide 1-éthyl-6-fluoro-4-oxo-7-(4-{[3-(trifluorométhyl)phényl]carbamothioyl}pipérazin-1-yl)-1,4-dihydroquinoléine-3-carboxylique subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut être oxydé pour former divers dérivés de quinolone.

Réduction : Les réactions de réduction peuvent modifier les groupes carbonyle en alcools.

Substitution : Les groupes fluoro et éthyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Agents halogénants, nucléophiles comme les amines et les thiols.

Principaux produits :

Produits d'oxydation : Hydroxyquinolones.

Produits de réduction : Dérivés alcooliques de la quinolone.

Produits de substitution : Diverses quinolones substituées selon le nucléophile utilisé.

Applications de la recherche scientifique

L'acide 1-éthyl-6-fluoro-4-oxo-7-(4-{[3-(trifluorométhyl)phényl]carbamothioyl}pipérazin-1-yl)-1,4-dihydroquinoléine-3-carboxylique a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des fluoroquinolones.

Biologie : Étudié pour ses propriétés antibactériennes et ses mécanismes de résistance.

Médecine : Exploré pour son utilisation potentielle dans le traitement des infections bactériennes, en particulier celles résistantes aux autres antibiotiques.

Industrie : Utilisé dans le développement de nouveaux agents antibactériens et dans l'étude des systèmes d'administration de médicaments.

Mécanisme d'action

Le composé exerce ses effets antibactériens en inhibant la gyrase de l'ADN bactérien et la topoisomérase IV. Ces enzymes sont essentielles à la réplication, à la transcription et à la réparation de l'ADN. En se liant à ces enzymes, le composé empêche le superenroulement de l'ADN, ce qui entraîne la perturbation des processus cellulaires bactériens et, finalement, la mort cellulaire.

Composés similaires :

Norfloxacine : Une autre fluoroquinolone avec un mécanisme d'action similaire mais des substituants différents.

Ciprofloxacine : Connue pour son activité à large spectre et utilisée dans diverses infections.

Ofloxacine : Structure similaire, mais avec des propriétés pharmacocinétiques différentes.

Unicité : L'acide 1-éthyl-6-fluoro-4-oxo-7-(4-{[3-(trifluorométhyl)phényl]carbamothioyl}pipérazin-1-yl)-1,4-dihydroquinoléine-3-carboxylique est unique en raison de ses substituants spécifiques, qui peuvent conférer des propriétés pharmacologiques différentes, telles qu'une efficacité améliorée contre certaines souches bactériennes ou une réduction des effets secondaires.

Cette vue d'ensemble détaillée fournit une compréhension complète du composé, de sa synthèse, de ses réactions, de ses applications, de son mécanisme d'action et de sa comparaison avec des composés similaires.

Applications De Recherche Scientifique

1-Ethyl-6-fluoro-4-oxo-7-(4-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a model compound for studying the reactivity of fluoroquinolones.

Biology: Investigated for its antibacterial properties and mechanisms of resistance.

Medicine: Explored for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

Industry: Utilized in the development of new antibacterial agents and in the study of drug delivery systems.

Mécanisme D'action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell processes and ultimately cell death.

Comparaison Avec Des Composés Similaires

Norfloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.

Ciprofloxacin: Known for its broad-spectrum activity and used in various infections.

Ofloxacin: Similar in structure but with different pharmacokinetic properties.

Uniqueness: 1-Ethyl-6-fluoro-4-oxo-7-(4-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which may confer different pharmacological properties, such as improved efficacy against certain bacterial strains or reduced side effects.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Propriétés

Formule moléculaire |

C24H22F4N4O3S |

|---|---|

Poids moléculaire |

522.5 g/mol |

Nom IUPAC |

1-ethyl-6-fluoro-4-oxo-7-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]quinoline-3-carboxylic acid |

InChI |

InChI=1S/C24H22F4N4O3S/c1-2-30-13-17(22(34)35)21(33)16-11-18(25)20(12-19(16)30)31-6-8-32(9-7-31)23(36)29-15-5-3-4-14(10-15)24(26,27)28/h3-5,10-13H,2,6-9H2,1H3,(H,29,36)(H,34,35) |

Clé InChI |

NVVFYXZOZIFYAE-UHFFFAOYSA-N |

SMILES canonique |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(F)(F)F)F)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10881204.png)

![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide](/img/structure/B10881222.png)

![1-(4-chlorobenzyl)-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10881231.png)

![2-[[2-(4-Iodophenyl)-2-oxoethyl]thio]-1,3-dimethyl-1H-imidazolium](/img/structure/B10881236.png)

![2-{[4-(2-bromo-4-methylphenyl)-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10881249.png)

![2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B10881270.png)

![(2E)-3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B10881273.png)